molecular formula C18H19NO3 B4547115 1-(2-furoyl)-6-methoxy-2,2,4-trimethyl-1,2-dihydroquinoline

1-(2-furoyl)-6-methoxy-2,2,4-trimethyl-1,2-dihydroquinoline

Cat. No.: B4547115
M. Wt: 297.3 g/mol
InChI Key: KEGKQBAUIXXYRV-UHFFFAOYSA-N
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Description

1-(2-Furoyl)-6-methoxy-2,2,4-trimethyl-1,2-dihydroquinoline is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a furoyl group, a methoxy group, and a dihydroquinoline core

Preparation Methods

The synthesis of 1-(2-furoyl)-6-methoxy-2,2,4-trimethyl-1,2-dihydroquinoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the furoyl chloride: This is achieved by reacting furoic acid with thionyl chloride under reflux conditions.

    Nucleophilic substitution: The furoyl chloride is then reacted with 6-methoxy-2,2,4-trimethyl-1,2-dihydroquinoline in the presence of a base such as pyridine to form the desired product.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-(2-Furoyl)-6-methoxy-2,2,4-trimethyl-1,2-dihydroquinoline undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of dihydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the furoyl group, where nucleophiles such as amines or thiols can replace the furoyl moiety.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism by which 1-(2-furoyl)-6-methoxy-2,2,4-trimethyl-1,2-dihydroquinoline exerts its effects involves its interaction with specific molecular targets. For example, its inhibitory action on butyrylcholinesterase is due to its ability to bind to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the brain, which can help alleviate symptoms of neurodegenerative diseases.

Comparison with Similar Compounds

1-(2-Furoyl)-6-methoxy-2,2,4-trimethyl-1,2-dihydroquinoline can be compared with other similar compounds, such as:

Properties

IUPAC Name

furan-2-yl-(6-methoxy-2,2,4-trimethylquinolin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-12-11-18(2,3)19(17(20)16-6-5-9-22-16)15-8-7-13(21-4)10-14(12)15/h5-11H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEGKQBAUIXXYRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(N(C2=C1C=C(C=C2)OC)C(=O)C3=CC=CO3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-furoyl)-6-methoxy-2,2,4-trimethyl-1,2-dihydroquinoline
Reactant of Route 2
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1-(2-furoyl)-6-methoxy-2,2,4-trimethyl-1,2-dihydroquinoline
Reactant of Route 3
1-(2-furoyl)-6-methoxy-2,2,4-trimethyl-1,2-dihydroquinoline
Reactant of Route 4
Reactant of Route 4
1-(2-furoyl)-6-methoxy-2,2,4-trimethyl-1,2-dihydroquinoline
Reactant of Route 5
1-(2-furoyl)-6-methoxy-2,2,4-trimethyl-1,2-dihydroquinoline
Reactant of Route 6
1-(2-furoyl)-6-methoxy-2,2,4-trimethyl-1,2-dihydroquinoline

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